

Spectral Data Analysis of 3-Hydroxy-2,2-dimethylcyclopentanone: A Technical Guide

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Compound of Interest

Compound Name:	3-Hydroxy-2,2-dimethylcyclopentanone
Cat. No.:	B8620601

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the organic compound **3-Hydroxy-2,2-dimethylcyclopentanone**. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a combination of predicted data and experimental data from the closely related structural analog, 2,2-dimethylcyclopentanone. This approach allows for an informed estimation of the expected spectral characteristics.

Chemical Structure and Properties

IUPAC Name: 3-hydroxy-2,2-dimethylcyclopentan-1-one[1] Molecular Formula: C₇H₁₂O₂[1]
Molecular Weight: 128.17 g/mol [1] CAS Number: 59159-05-6[1]

Predicted ¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following table summarizes the predicted ¹H NMR chemical shifts for **3-Hydroxy-2,2-dimethylcyclopentanone**.

Protons	Predicted Chemical Shift (ppm)	Multiplicity
-OH	Broad singlet	1H
H3	Triplet	1H
H4 (axial)	Doublet of doublets	1H
H4 (equatorial)	Doublet of doublets	1H
H5 (axial)	Doublet of doublets	1H
H5 (equatorial)	Doublet of doublets	1H
-CH ₃ (gem-dimethyl)	Singlet	6H

Spectral Data of the Analogous Compound: 2,2-dimethylcyclopentanone

To provide further insight, the experimental spectral data for 2,2-dimethylcyclopentanone (CAS No. 4541-32-6) is presented below. The primary differences in the spectra of **3-Hydroxy-2,2-dimethylcyclopentanone** would be the presence of signals corresponding to the hydroxyl group (-OH) and the alpha-hydroxy proton (-CH-OH).

¹³C NMR Spectral Data

Carbon Atom	Chemical Shift (ppm)
C=O	~220
C(CH ₃) ₂	~45
-CH ₂ - (adjacent to C(CH ₃) ₂)	~38
-CH ₂ - (adjacent to C=O)	~35
-CH ₂ - (beta to C=O)	~25
-CH ₃	~24

Note: Data is for 2,2-dimethylcyclopentanone and serves as an estimate.[\[2\]](#)[\[3\]](#)

IR Spectral Data

The Infrared (IR) spectrum of **3-Hydroxy-2,2-dimethylcyclopentanone** is expected to show a strong, broad absorption for the hydroxyl group in addition to the characteristic carbonyl stretch.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch	3600-3200	Strong, Broad
C-H stretch (alkane)	2960-2850	Strong
C=O stretch (ketone)	~1740	Strong
C-O stretch	1200-1000	Medium

Note: Expected absorptions for **3-Hydroxy-2,2-dimethylcyclopentanone** based on typical functional group frequencies and data for 2,2-dimethylcyclopentanone.[\[4\]](#)

Mass Spectrometry Data

The mass spectrum of **3-Hydroxy-2,2-dimethylcyclopentanone** would be expected to show a molecular ion peak and characteristic fragmentation patterns. The data below for 2,2-dimethylcyclopentanone can be used as a baseline for interpretation.

m/z	Relative Intensity (%)	Proposed Fragment
112	22	[M] ⁺
97	10	[M - CH ₃] ⁺
84	100	[M - C ₂ H ₄] ⁺
69	13	[M - C ₃ H ₇] ⁺
56	99	[M - C ₄ H ₈ O] ⁺
41	39	[C ₃ H ₅] ⁺

Note: Data is for 2,2-dimethylcyclopentanone.[\[2\]](#)[\[5\]](#)

Experimental Protocols

Synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone

A plausible synthetic route to **3-Hydroxy-2,2-dimethylcyclopentanone** involves the reduction of 2,2-dimethylcyclopentane-1,3-dione. The following is a generalized procedure based on the synthesis of the analogous cyclohexanone.[\[6\]](#)

Materials:

- 2,2-dimethylcyclopentane-1,3-dione
- Baker's yeast
- Sucrose
- Water
- Ethyl acetate
- Sodium chloride
- Anhydrous magnesium sulfate
- Celite

Procedure:

- A solution of sucrose in water is prepared in a flask equipped with a mechanical stirrer.
- Baker's yeast is added to the sucrose solution, and the mixture is stirred to initiate fermentation.
- A solution of 2,2-dimethylcyclopentane-1,3-dione in a minimal amount of ethanol is added to the fermenting mixture.
- The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for 24-48 hours.

- After the reaction is complete, Celite is added to the mixture to aid in the filtration of the yeast cells.
- The mixture is filtered, and the filtrate is saturated with sodium chloride.
- The aqueous layer is extracted multiple times with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

Sample Preparation:

- Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to ensure homogeneity.
- For ^1H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

- Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Solid (KBr pellet): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
- ATR: A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

- A background spectrum of the empty sample holder (or pure solvent) is recorded.
- The sample is placed in the spectrometer, and the spectrum is recorded over the desired range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

Sample Preparation:

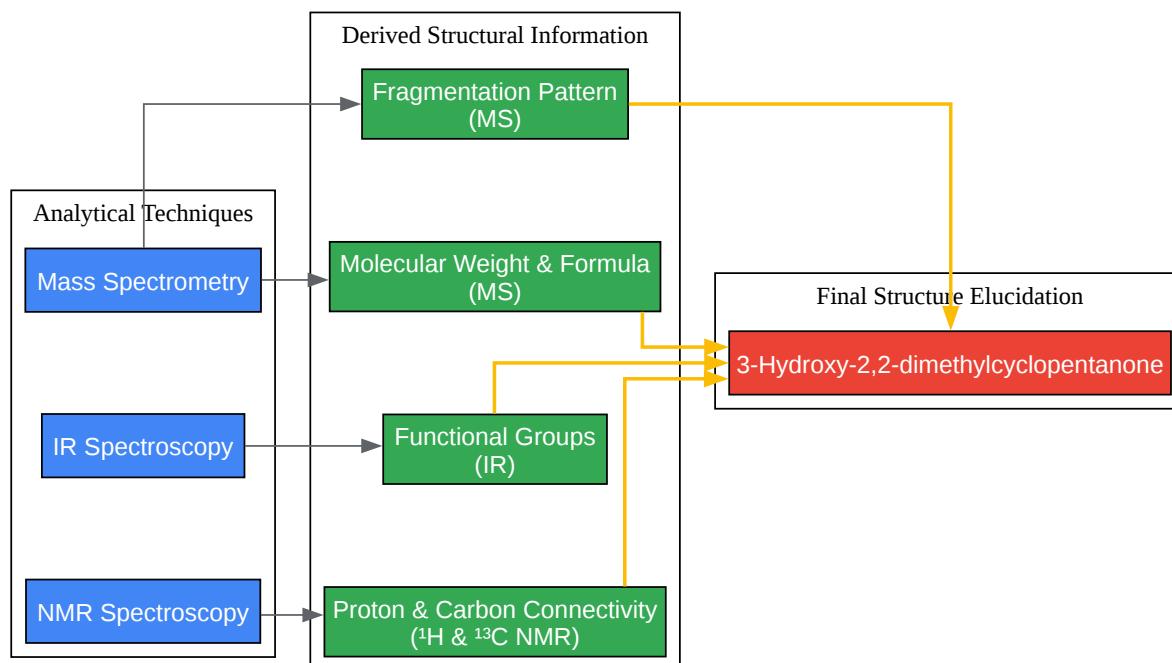
- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition:

- The sample is injected into the GC, where it is vaporized and separated.
- The separated components enter the mass spectrometer.
- In the ion source (e.g., electron ionization - EI), the molecules are ionized and fragmented.
- The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for identifying the structure of **3-Hydroxy-2,2-dimethylcyclopentanone** using the described spectral methods.



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Workflow for Spectroscopic Structure Elucidation

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